(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester chemical properties
(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester chemical properties
An In-Depth Technical Guide to (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester
Introduction
(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester, a bifunctional molecule featuring a cyclobutane scaffold, is a synthetic intermediate of significant interest to the pharmaceutical and chemical research sectors. Its structure combines a secondary amine (methylamino) and a protected primary amine (benzyl carbamate), offering a platform for sequential chemical modifications. This differential protection is highly valuable in the construction of more complex molecules, particularly in the field of drug discovery.
The carbamate moiety, specifically the benzyloxycarbonyl (Cbz or Z) group, is a cornerstone of amine protection strategy in organic synthesis, prized for its stability and orthogonal deprotection conditions.[1] Concurrently, the incorporation of rigid, three-dimensional scaffolds like cyclobutane is an increasingly utilized strategy in medicinal chemistry to improve compound properties such as metabolic stability and binding affinity by exploring novel vector spaces.
This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the chemical properties, stereoisomeric considerations, proposed synthesis, and safe handling of this versatile building block.
Part 1: Physicochemical and Structural Properties
The precise identity of (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester is critically dependent on its stereochemistry. The cyclobutane ring possesses stereocenters, leading to distinct cis and trans isomers, which often have different CAS numbers and may exhibit different biological activities in a final drug product.
Chemical Identity
| Identifier | Value | Source(s) |
| Chemical Name | Benzyl N-[3-(methylamino)cyclobutyl]carbamate | [2] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [2][3] |
| Molecular Weight | 234.29 g/mol | [2][3] |
| CAS Number (trans) | 1622903-72-3 | |
| CAS Number (cis) | 1353501-22-0 (typically (1s,3s)) | [2][4][5] |
| CAS Number (unspecified) | 1201825-73-1 | [3] |
| CAS Number (cis, HCl salt) | 2204290-99-1 | [6][7] |
Stereochemistry
The relationship between the carbamate and methylamino groups on the cyclobutane ring defines the molecule's stereochemistry. The cis isomer has both substituents on the same face of the ring, while the trans isomer has them on opposite faces. Precise stereochemical control during synthesis is paramount, as biological targets are chiral and will interact differently with each stereoisomer.
Caption: Stereoisomers of the title compound.
Computed Physicochemical Properties
The following properties, predicted computationally, provide insight into the molecule's behavior in various chemical and biological environments.
| Property | Predicted Value | Significance | Source(s) |
| pKa | 12.18 ± 0.40 | Indicates the basicity of the secondary amine. | [3] |
| Boiling Point | 386.7 ± 41.0 °C | High boiling point suggests low volatility. | [8] |
| Density | 1.13 ± 0.1 g/cm³ | Denser than water. | [8] |
| XLogP3-AA | 1.6 | Suggests moderate lipophilicity and potential for good membrane permeability. | [3] |
| Topological Polar Surface Area (TPSA) | 50.4 Ų | Indicates good potential for oral bioavailability. | [3] |
| Hydrogen Bond Donors | 2 | The two N-H groups can participate in H-bonding. | [3] |
| Hydrogen Bond Acceptors | 3 | The two oxygen atoms and secondary nitrogen can accept H-bonds. | [3] |
| Rotatable Bonds | 5 | Provides conformational flexibility, primarily in the benzyl carbamate side chain. | [3] |
Part 2: Synthesis and Characterization
While specific synthetic preparations for this exact molecule are not widely published in peer-reviewed literature, a logical and robust synthetic route can be designed based on established organic chemistry principles, starting from commercially available precursors like Benzyl (3-oxocyclobutyl)carbamate.[9]
Proposed Synthetic Workflow: Reductive Amination
The most direct approach involves the reductive amination of a ketone precursor with methylamine. This is a classic and reliable method for forming secondary amines.
Expertise & Causality: This two-step, one-pot approach is chosen for its efficiency. The initial formation of the iminium ion intermediate under mild acidic conditions is followed by in-situ reduction. Sodium triacetoxyborohydride is selected as the reducing agent because it is mild, tolerant of many functional groups, and does not reduce the starting ketone, minimizing side reactions. The Cbz group is stable under these reductive amination conditions.
Caption: Proposed synthetic workflow via reductive amination.
Illustrative Experimental Protocol
Trustworthiness: This protocol is designed as a self-validating system. Each step includes a rationale and expected outcome, with purification and analytical checks to confirm success before proceeding.
-
Reaction Setup: To a solution of Benzyl (3-oxocyclobutyl)carbamate (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M), add methylamine (1.5-2.0 eq, typically as a solution in THF or water) followed by a catalytic amount of acetic acid (0.1 eq).
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours. The progress of imine/enamine formation can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Reduction: Once the formation of the intermediate is deemed sufficient, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the intermediate.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield the desired product.
Expected Analytical Characterization
-
¹H NMR: Expected signals would include aromatic protons from the benzyl group (~7.3 ppm), a singlet for the benzylic CH₂ (~5.1 ppm), complex multiplets for the cyclobutyl ring protons, and a singlet for the N-methyl group.
-
Infrared (IR) Spectroscopy: Key vibrational stretches are anticipated for the N-H bond (~3300-3400 cm⁻¹), the carbamate C=O bond (~1690-1710 cm⁻¹), and C-N bonds (~1300-1350 cm⁻¹).[10]
-
Mass Spectrometry (MS): The exact mass for C₁₃H₁₈N₂O₂ is 234.1368. High-resolution mass spectrometry should show a molecular ion peak [M+H]⁺ at approximately m/z 235.1441.[3]
Part 3: Applications in Drug Development
The utility of (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester stems from the unique combination of its structural features.
-
Differentially Protected Diamine: The molecule is a synthon for a 1,3-diaminocyclobutane. The Cbz group is a robust protecting group, allowing for chemistry to be performed selectively on the secondary methylamino group (e.g., alkylation, acylation, arylation). Subsequently, the Cbz group can be cleanly removed via catalytic hydrogenolysis (H₂, Pd/C), revealing the primary amine for further functionalization. This sequential reactivity is a powerful tool in building complex molecular architectures.
-
The Carbamate as a Bioisostere: The carbamate linkage is often employed in medicinal chemistry as a bioisostere for an amide bond.[1] It retains the hydrogen bonding capabilities of an amide but can confer improved metabolic stability against proteases and can enhance cell permeability.[1]
-
The Cyclobutane Scaffold: Saturated four-membered rings are valuable in drug design. They are conformationally restricted and introduce a distinct three-dimensional geometry compared to more common five- or six-membered rings. This can be used to orient substituents into specific vectors to optimize interactions with a biological target, potentially improving potency and selectivity.
Part 4: Safety, Handling, and Storage
As a laboratory chemical, proper safety precautions are mandatory. The compound presents several hazards that must be managed through appropriate engineering controls and personal protective equipment.
Hazard Identification
| Hazard Class | GHS Statement | Meaning | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [2][11] |
| Skin Irritation | H315 | Causes skin irritation. | [2][11] |
| Skin Sensitization | H317 | May cause an allergic skin reaction. | [12] |
| Eye Irritation | H319 | Causes serious eye irritation. | [2][11] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. | [2] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [11] |
Safe Handling and Emergency Protocols
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13][14] Ensure that eyewash stations and safety showers are readily accessible.[14]
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[11][13]
-
If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[11]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[11]
-
Storage and Stability
To ensure the long-term integrity of the compound, it should be stored under the following conditions:
-
Temperature: 2-8°C (refrigerated).[2]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.[2]
-
Container: Keep in a tightly sealed container in a dry, dark place.[2][13]
Conclusion
(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester is a valuable and versatile chemical intermediate. Its key attributes—a differentially protected diamine system, the presence of the robust Cbz protecting group, and a rigid cyclobutane core—make it an attractive building block for the synthesis of complex, high-value molecules. A thorough understanding of its chemical properties, stereochemistry, and safe handling protocols, as outlined in this guide, is essential for its effective application in research and development, particularly within the drug discovery pipeline.
References
-
Simson Pharma Limited. Benzyltrans-N-[3-(methylamino)cyclobutyl]carbamate | CAS No- 1622903-72-3.
-
Achmem. benzyl N-[(1s,3s)-3-(methylamino)cyclobutyl]carbamate.
-
Guidechem. (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester 1201825-73-1 wiki.
-
Fisher Scientific. eMolecules benzyl cis-N-[3-(methylamino)cyclobutyl]carbamate | 1353501-22-0.
-
BLDpharm. benzyl N-[(1s,3s)-3-(methylamino)cyclobutyl]carbamate | 1353501-22-0.
-
Sigma-Aldrich. Benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate hydrochloride.
-
Carl ROTH. Safety data sheet.
-
Combi-Blocks, Inc. JQ-3130 - Safety Data Sheet.
-
Fisher Scientific. Safety Data Sheet - Benzyl carbamate.
-
Carboline. Safety Data Sheet.
-
ChemicalBook. (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester CAS 1201825-73-1.
-
Wiley-VCH. Supporting Information for Angew. Chem. Int. Ed. 2004.
-
The Royal Society of Chemistry. SUPPORTING INFORMATION.
-
MOLBASE. [3-(3-dimethylamino-propylamino)-benzyl]-carbamic acid tert-butyl ester.
-
Organic Syntheses. PREPARATION OF N-BOC-N-METHOXY-AMINE AND USE IN THE PREPARATION OF A KETONE.
-
Hangzhou Longshine Bio-Tech Co.,LTD. Carbamic Acid, N-[cis-3-(methylamino)cyclobutyl]-, Phenylmethyl Ester, Hydrochloride (1:1).
-
PubChem. Benzyl carbamate.
-
BLDpharm. Rel-benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate hydrochloride | 2204290-99-1.
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
-
TargetMol. Benzyl (3-oxocyclobutyl)carbamate.
-
ResearchGate. General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts.
-
Google Patents. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. achmem.com [achmem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. eMolecules benzyl cis-N-[3-(methylamino)cyclobutyl]carbamate | 1353501-22-0 | Fisher Scientific [fishersci.com]
- 5. 1353501-22-0|benzyl N-[(1s,3s)-3-(methylamino)cyclobutyl]carbamate|BLD Pharm [bldpharm.com]
- 6. Carbamic Acid, N-[cis-3-(methylamino)cyclobutyl]-, Phenylmethyl Ester, Hydrochloride (1:1) Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 7. 2204290-99-1|Rel-benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate hydrochloride|BLD Pharm [bldpharm.com]
- 8. (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester CAS#: 1201825-73-1 [m.chemicalbook.com]
- 9. Benzyl (3-oxocyclobutyl)carbamate_TargetMol [targetmol.com]
- 10. rsc.org [rsc.org]
- 11. combi-blocks.com [combi-blocks.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. fishersci.com [fishersci.com]
- 14. Error [msds.carboline.com]
